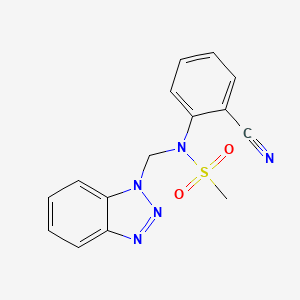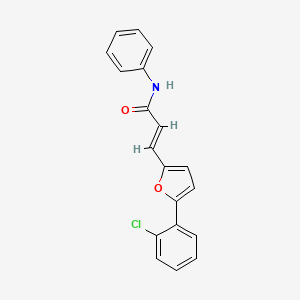
3-(5-(2-Chlorophenyl)furan-2-yl)-N-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(2-Chlorophenyl)furan-2-yl)-N-phenylacrylamide is a compound that belongs to the class of furan chalcones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a furan ring, a chlorophenyl group, and an acrylamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-phenylacrylamide typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out by condensing substituted furan-2-carbaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction can be performed under conventional heating or using microwave-assisted synthesis to achieve higher yields and shorter reaction times .
Chemical Reactions Analysis
3-(5-(2-Chlorophenyl)furan-2-yl)-N-phenylacrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-phenylacrylamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of bacterial urease by binding to the enzyme’s active site, thereby preventing the hydrolysis of urea. Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
3-(5-(2-Chlorophenyl)furan-2-yl)-N-phenylacrylamide can be compared with other furan chalcones and related compounds:
(E)-3-(furan-2-yl)-1-p-tolylprop-2-en-1-one: This compound also exhibits significant biological activities but lacks the chlorophenyl group, which may affect its potency and selectivity.
(E)-3-(furan-2-yl)-1-(3-hydroxyphenyl)pro-2-en-1-one: The presence of a hydroxy group in this compound enhances its antioxidant properties compared to this compound.
Properties
CAS No. |
853347-86-1 |
|---|---|
Molecular Formula |
C19H14ClNO2 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-phenylprop-2-enamide |
InChI |
InChI=1S/C19H14ClNO2/c20-17-9-5-4-8-16(17)18-12-10-15(23-18)11-13-19(22)21-14-6-2-1-3-7-14/h1-13H,(H,21,22)/b13-11+ |
InChI Key |
YNEDQMNWAGGLPW-ACCUITESSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


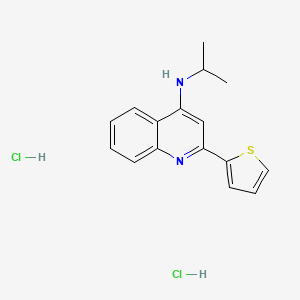
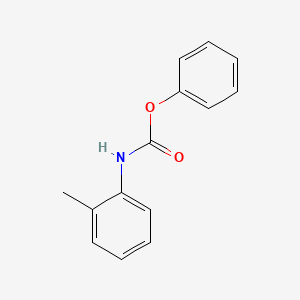
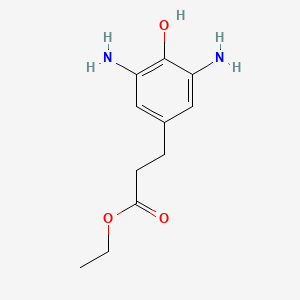
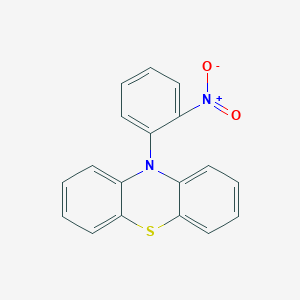

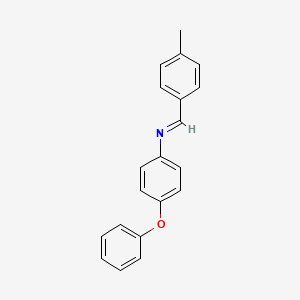
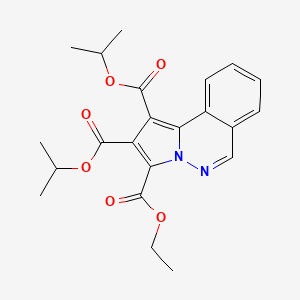
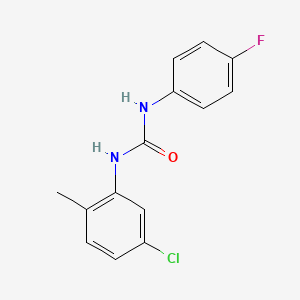
![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
![1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
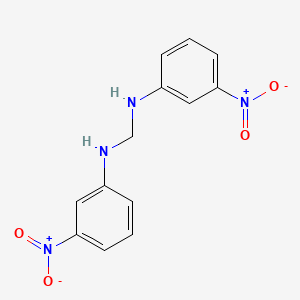
![1,3-bis[2-(bromomethyl)phenyl]benzene](/img/structure/B15076124.png)
![2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15076133.png)
